molecular formula C12H24O2Si B132936 Triisopropylsilyl acrylate CAS No. 157859-20-6

Triisopropylsilyl acrylate

Cat. No.: B132936
CAS No.: 157859-20-6
M. Wt: 228.4 g/mol
InChI Key: PQSIXYSSKXAOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisopropylsilyl acrylate is an organic silicon compound with the chemical formula C12H24O2Si. It is a colorless to almost colorless liquid with low viscosity and low surface tension. This compound is soluble in organic solvents such as ethers, ketones, and benzene, but it is insoluble in water . This compound is known for its high stability and heat resistance, making it a valuable component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisopropylsilyl acrylate is typically synthesized by reacting a silylating agent, such as 3-(triisopropylsilyl)propanol, with an acrylate under acidic conditions. The reaction involves the esterification of the hydroxyl group of the silylating agent with the carboxyl group of the acrylate .

Industrial Production Methods: In industrial settings, the preparation of high-purity this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Triisopropylsilyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals or other polymerization initiators.

    Hydrolysis: Occurs in the presence of water or moisture.

    Addition Reactions: Typically involve nucleophiles under mild conditions.

Major Products:

    Polymers: Formed through polymerization.

    Silanols and Acrylates: Formed through hydrolysis.

Scientific Research Applications

Triisopropylsilyl acrylate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of triisopropylsilyl acrylate involves its ability to form stable bonds with other molecules, enhancing the properties of the resulting materials. The compound’s molecular targets include hydroxyl groups and other nucleophilic sites, where it forms ester bonds. This interaction leads to improved stability, heat resistance, and performance of the materials it is incorporated into .

Comparison with Similar Compounds

  • Triisopropylsilyl methacrylate
  • Triisopropylsilyl prop-2-enoate
  • Acryloxytriisopropylsilane

Comparison: Triisopropylsilyl acrylate is unique due to its specific combination of stability, heat resistance, and solubility properties. Compared to similar compounds, it offers superior performance in applications requiring high stability and resistance to environmental factors .

Properties

IUPAC Name

tri(propan-2-yl)silyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-8-12(13)14-15(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSIXYSSKXAOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166323
Record name Tri-isopropyl silyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157859-20-6
Record name Tris(1-methylethyl)silyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157859-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri-isopropyl silyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157859206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tri-isopropyl silyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisopropylsilyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4 g of acetoxy-triisopropylsilane and 1.6 g of acrylic acid (ATOFINA Norsocryl AA®) in 100 ml of toluene and 1 mL of N,N-dimethylformamide are mixed and heated. Azeotropic distillation of acetic acid affords triisopropylsilyl acrylate.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

72.1 g (1 mol) of glacial acrylic acid, 101.2 g (1 mol) of triethylamine 0.072 g of methoxyphenol and 300 ml of xylene is added to a four-neck, round bottom flask equipped with a stirrer, condenser, nitrogen inlet, thermometer and dropping funnel. Under a nitrogen blanket, a solution of 192.8 g (1 mol) of triisopropylchlorosilane in 100 ml of xylene is slowly added to the rapidly stirred reactants at room temperature. The temperature is permitted to rise to a maximum temperature of 55° C. and this temperature is maintained with cooling if necessary.
Quantity
72.1 g
Type
reactant
Reaction Step One
Quantity
101.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
192.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triisopropylsilyl acrylate
Reactant of Route 2
Reactant of Route 2
Triisopropylsilyl acrylate
Reactant of Route 3
Triisopropylsilyl acrylate
Reactant of Route 4
Triisopropylsilyl acrylate
Reactant of Route 5
Triisopropylsilyl acrylate
Reactant of Route 6
Triisopropylsilyl acrylate
Customer
Q & A

Q1: What makes Triisopropylsilyl acrylate suitable for marine antifouling applications?

A1: TIPSA's utility in marine antifouling stems from its ability to form hydrolyzable polymers. When incorporated into polyurethane coatings, these polymers create a unique self-renewing surface. [, ] Essentially, the TIPSA-containing polymer undergoes hydrolysis in seawater, gradually degrading and releasing the polymer fragments and any embedded antifouling agents into the surrounding environment. This continuous degradation and renewal process prevents the accumulation of marine organisms on the coated surface. [, ]

Q2: How does the structure of the polymer, particularly the incorporation of this compound, affect its degradation rate in seawater?

A2: Research indicates that both the main chain composition and the presence of TIPSA side chains significantly influence the polymer's degradation rate. Increasing the density of ester groups within the polymer's main chain accelerates the degradation process. [] Similarly, longer TIPSA side chains also contribute to a faster degradation rate. [] This control over degradation rate is crucial for tailoring the performance of antifouling coatings for specific marine environments.

Q3: Besides its degradation properties, are there other advantages of using this compound in marine coatings?

A3: Yes, the hydrolysis of TIPSA in seawater leads to another beneficial effect. As the TIPSA side chains cleave, they leave behind hydrophilic groups on the polymer surface. [] This shift towards a more hydrophilic surface reduces the frictional drag experienced by the coated object moving through water. [] Therefore, incorporating TIPSA not only contributes to antifouling but also improves the hydrodynamic properties of the coated surface.

Q4: Can this compound be used to create polymers with other acrylate monomers?

A4: Yes, TIPSA can be copolymerized with various other acrylate monomers, offering versatility in material design. Studies have shown its successful polymerization with Methyl methacrylate and Butyl acrylate. [] This ability to form copolymers with controlled compositions allows for fine-tuning the properties of the resulting material, expanding its potential applications beyond marine coatings.

Q5: What are the environmental implications of using this compound-based coatings?

A5: This is an important consideration. While TIPSA-based coatings show promise, research into their long-term environmental impact is ongoing. It's crucial to investigate the potential effects of released polymer fragments and antifouling agents on marine ecosystems. [] Sustainable antifouling solutions require a balance between effectiveness and minimizing any negative ecological consequences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.